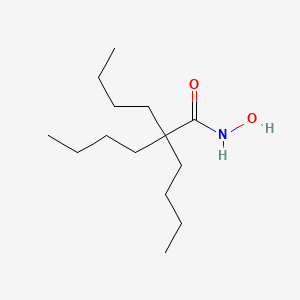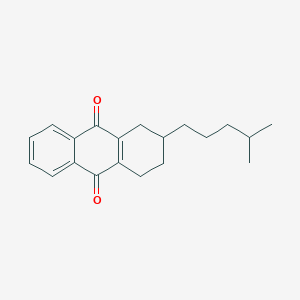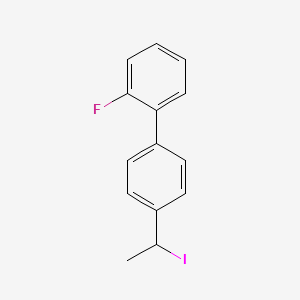![molecular formula C16H16N4O4 B14645292 (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone CAS No. 56468-17-8](/img/structure/B14645292.png)
(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone is a complex organic compound with a unique structure that combines an imidazo[1,5-a]pyrazine core with a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the imidazo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The ethoxy and methyl groups are introduced through alkylation reactions, while the nitrophenyl group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or reduce it to an amine.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group may facilitate binding to enzymes or receptors, while the imidazo[1,5-a]pyrazine core could interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique feature makes it a valuable compound for further research and development.
属性
CAS 编号 |
56468-17-8 |
|---|---|
分子式 |
C16H16N4O4 |
分子量 |
328.32 g/mol |
IUPAC 名称 |
(8-ethoxy-3-methyl-8H-imidazo[1,5-a]pyrazin-7-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H16N4O4/c1-3-24-16-14-10-17-11(2)18(14)8-9-19(16)15(21)12-4-6-13(7-5-12)20(22)23/h4-10,16H,3H2,1-2H3 |
InChI 键 |
DAWWWWYCRSMJEM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1C2=CN=C(N2C=CN1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


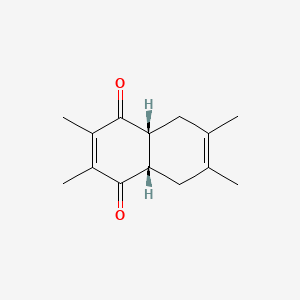
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)
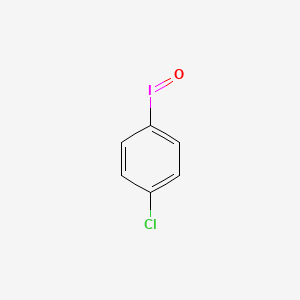
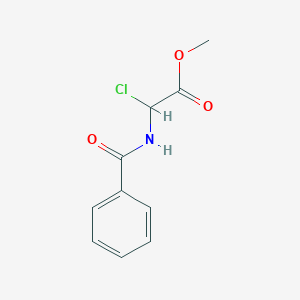

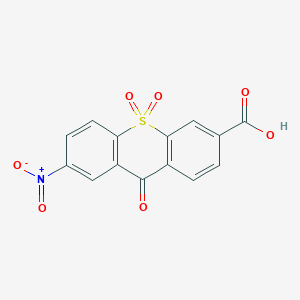

![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
